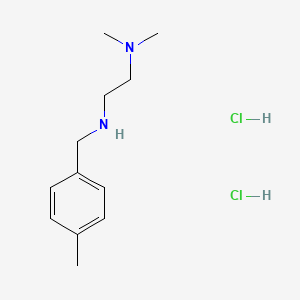![molecular formula C9H12Cl3N3 B3085858 [(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine dihydrochloride CAS No. 1158349-65-5](/img/structure/B3085858.png)
[(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine dihydrochloride
Vue d'ensemble
Description
“[(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine dihydrochloride” is a chemical compound with the empirical formula C8H8ClN3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNCc1nc2cc (Cl)ccc2 [nH]1 . This indicates that the compound contains a benzimidazole core, which is a bicyclic compound that can be viewed as fused rings of the aromatic compounds benzene and imidazole . Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 181.62 . The average mass is 268.571 Da, and the monoisotopic mass is 267.009674 Da .Applications De Recherche Scientifique
DNA Topoisomerase Inhibition Benzimidazole derivatives, including those with modifications at the 5-position similar to the compound , have been studied for their potential as inhibitors of mammalian type I DNA topoisomerase. These enzymes play crucial roles in DNA replication, transcription, and chromosome segregation. The inhibition of DNA topoisomerase can lead to the stabilization of the topoisomerase-DNA complex, preventing the religation step of the DNA breakage-rejoining sequence, thereby halting DNA replication and transcription. This mechanism is considered for the development of anticancer and antibacterial agents (A. S. Alpan, H. Gunes, Z. Topçu, 2007).
Antimicrobial and Cytotoxic Activity 1H-Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial and cytotoxic activities. The structure-activity relationship studies of these compounds provide insights into their potential as therapeutic agents. The antimicrobial activity is particularly relevant in the context of increasing resistance to existing antibiotics, and the cytotoxic activity suggests potential applications in cancer therapy (M. Noolvi, S. Agrawal, H. Patel, A. Badiger, Monika Gaba, Azit Zambre, 2014).
ORL1 Receptor Antagonism Compounds related to benzimidazole, particularly those with modifications similar to the compound , have been identified as novel pharmacophores for potent and selective ORL1 (opioid receptor-like 1) antagonist activity. ORL1 receptor antagonists are of interest for their potential therapeutic applications in pain management, mood disorders, and neuroprotective effects (O. Okamoto, Kensuke Kobayashi, H. Kawamoto, S. Ito, T. Yoshizumi, I. Yamamoto, Masaya Hashimoto, A. Shimizu, Hiroyuki Takahashi, Y. Ishii, S. Ozaki, H. Ohta, 2008).
Corrosion Inhibition Benzimidazole derivatives have also been explored for their corrosion inhibition properties. These compounds can adsorb onto metal surfaces, forming a protective barrier that reduces the rate of corrosion, particularly in acidic environments. This application is significant in industries where metal corrosion leads to substantial economic losses and safety concerns (M. Yadav, D. Behera, Sumit Kumar, R. Sinha, 2013).
Anticancer Activity Research has been conducted on benzimidazole derivatives for their potential anticancer activities. The synthesis of novel molecules that incorporate benzimidazole moieties has shown promising results in in vitro studies against various cancer cell lines, indicating the potential for these compounds to be developed into anticancer drugs (Farhat Ibraheem, Matloob Ahmad, U. Ashfaq, Sana Aslam, Z. Khan, Sadia Sultan, 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
Benzimidazole compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic effects .
Mode of Action
Some benzimidazole compounds have been reported to exert their effects through direct antimitotic activity and disintegration of the normal subcellular organization of nondividing cells .
Biochemical Pathways
Benzimidazole compounds are known to interact with various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Some benzimidazole compounds have been reported to exhibit potent in vitro antimicrobial activity .
Propriétés
IUPAC Name |
1-(6-chloro-1H-benzimidazol-2-yl)-N-methylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3.2ClH/c1-11-5-9-12-7-3-2-6(10)4-8(7)13-9;;/h2-4,11H,5H2,1H3,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOUCLGPEQYNTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=C(N1)C=C(C=C2)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride](/img/structure/B3085786.png)
![(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085791.png)
![2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B3085796.png)
![{[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride](/img/structure/B3085803.png)
![(Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085810.png)
![(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085814.png)
amine hydrochloride](/img/structure/B3085819.png)
amine hydrochloride](/img/structure/B3085820.png)
amine hydrochloride](/img/structure/B3085835.png)


![(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085876.png)
amine hydrochloride](/img/structure/B3085898.png)
